molecular formula C15H18N2 B12427854 Pirlindole d4

Pirlindole d4

Cat. No.: B12427854
M. Wt: 230.34 g/mol
InChI Key: IWVRVEIKCBFZNF-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pirlindole d4 is a deuterium-labeled derivative of pirlindole, a reversible inhibitor of monoamine oxidase A (MAO-A). Pirlindole is primarily used as an antidepressant and has been studied for its potential in treating fibromyalgia. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic and metabolic studies .

Preparation Methods

The synthesis of pirlindole d4 involves the incorporation of deuterium atoms into the pirlindole molecule. One common method is the Fischer indole synthesis, which involves the reaction of p-tolylhydrazine hydrochloride with 1,2-cyclohexanedione to form 6-methyl-2,3,4,9-tetrahydrocarbazol-1-one. This intermediate is then reacted with ethanolamine, followed by halogenation with phosphorus oxychloride, and intramolecular alkylation to form dehydropirlindole. The final step involves the reduction of the imine with sodium borohydride to yield pirlindole .

Chemical Reactions Analysis

Pirlindole d4 undergoes various chemical reactions, including:

Scientific Research Applications

Pirlindole d4 is used extensively in scientific research due to its deuterium labeling, which provides several advantages:

Mechanism of Action

Pirlindole d4 exerts its effects primarily through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of monoamine neurotransmitters such as norepinephrine and serotonin, leading to an increase in their levels in the brain. This elevation in neurotransmitter levels is associated with improved mood and relief from depressive symptoms. Additionally, this compound may inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .

Comparison with Similar Compounds

Pirlindole d4 is structurally and pharmacologically related to other reversible inhibitors of monoamine oxidase A, such as metralindole and tetrindole. Compared to these compounds, this compound offers unique advantages due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:

Properties

Molecular Formula

C15H18N2

Molecular Weight

230.34 g/mol

IUPAC Name

2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C15H18N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9,13,16H,2-4,7-8H2,1H3/i7D2,8D2

InChI Key

IWVRVEIKCBFZNF-OSEHSPPNSA-N

Isomeric SMILES

[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H]

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4

Origin of Product

United States

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